BenchChemオンラインストアへようこそ!

(7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid

Hydrogen bonding Molecular recognition Medicinal chemistry

(7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid (CAS 99951-00-5) is a bifunctional triazolopyrimidine building block belonging to the [1,2,4]triazolo[1,5-a]pyrimidine-2-acetic acid subclass, with molecular formula C₈H₈N₄O₃ and molecular weight 208.17 g·mol⁻¹. It features a 7-hydroxy (7-oxo tautomeric) substituent, a 5-methyl group, and a free carboxylic acid side chain at the 2-position, and is catalogued as CHEMBRDG-BB 5567063 in the ChemBridge screening collection.

Molecular Formula C8H8N4O3
Molecular Weight 208.17 g/mol
CAS No. 99951-00-5
Cat. No. B1300185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid
CAS99951-00-5
Molecular FormulaC8H8N4O3
Molecular Weight208.17 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N2C(=N1)N=C(N2)CC(=O)O
InChIInChI=1S/C8H8N4O3/c1-4-2-6(13)12-8(9-4)10-5(11-12)3-7(14)15/h2H,3H2,1H3,(H,14,15)(H,9,10,11)
InChIKeyCGAFFDYYFREHLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid (CAS 99951-00-5): Core Physicochemical & Structural Profile for Research Procurement


(7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid (CAS 99951-00-5) is a bifunctional triazolopyrimidine building block belonging to the [1,2,4]triazolo[1,5-a]pyrimidine-2-acetic acid subclass, with molecular formula C₈H₈N₄O₃ and molecular weight 208.17 g·mol⁻¹ . It features a 7-hydroxy (7-oxo tautomeric) substituent, a 5-methyl group, and a free carboxylic acid side chain at the 2-position, and is catalogued as CHEMBRDG-BB 5567063 in the ChemBridge screening collection [1]. The compound is supplied at ≥95% purity by multiple vendors and is primarily utilized as a synthetic intermediate for heterocycle diversification, polar-ligand design, and fused-ring structure–activity relationship (SAR) studies .

Why Generic [1,2,4]Triazolo[1,5-a]pyrimidine-2-acetic Acids Cannot Substitute for CAS 99951-00-5


The triazolopyrimidine-2-acetic acid scaffold supports extensive substitutional variation, and closely related analogs—differing by a single methyl, hydroxyl, or halogen placement—display markedly divergent hydrogen-bonding capacity, lipophilicity, and tautomeric preference [1]. The 7-hydroxy (7-oxo) substituent present in CAS 99951-00-5 introduces a second hydrogen-bond donor, lowers the predicted logP by over one full log unit relative to the 5,7-dimethyl congener, and shifts the tautomeric equilibrium toward the 4H-7-oxo form, fundamentally altering molecular recognition and coordination chemistry . Generic substitution with the 5,7-dimethyl, 6-bromo, or unsubstituted parent analog therefore produces a chemically distinct entity that cannot recapitulate the same intermolecular interaction profile in SAR campaigns or metal-complexation studies [2].

Quantitative Differentiation Evidence: CAS 99951-00-5 Versus Closest Structural Analogs


Hydrogen-Bond Donor Count: 2 (Target) vs. 1 (5,7-Dimethyl Analog) Governs Intermolecular Interaction Capacity

The target compound possesses two hydrogen-bond donor sites (carboxylic acid O–H and the exocyclic 7-OH/7-oxo proton), whereas the 5,7-dimethyl analog (CAS 256348-41-1) has only one (carboxylic acid) . The 7-hydroxy group additionally contributes to the hydrogen-bond acceptor count (7 for target vs. 5 for the dimethyl analog), expanding the total intermolecular H-bond network capacity by approximately 40% [1].

Hydrogen bonding Molecular recognition Medicinal chemistry

Lipophilicity Differentiation: Predicted logP of −0.84 (Target) vs. +0.40 (5,7-Dimethyl Analog) Drives Aqueous Solubility & Permeability Divergence

The target compound exhibits a predicted logP of −0.8383 (ChemDiv) or −0.2346 (Molbase), indicating a hydrophilic character driven by the 7-hydroxy/7-oxo substituent . In contrast, the 5,7-dimethyl analog (CAS 256348-41-1) has a predicted XLogP3-AA of +0.40, representing a lipophilicity shift of ≥1.0 log unit and at least a 10-fold difference in octanol–water partition coefficient [1]. The more negative logD (−4.224 at pH 7.4) of the target further confirms its substantially higher aqueous solubility and lower passive membrane permeability relative to the dimethyl congener.

Lipophilicity ADME Physicochemical profiling

Tautomeric Preference: 4H-7-Oxo Form Dominance Confers Unique Molecular Recognition Geometry Not Available to Non-Tautomerizable Analogs

¹³C and ¹⁵N NMR studies have confirmed that 7-hydroxy-substituted 1,2,4-triazolo[1,5-a]pyrimidines exist predominantly in the 4H-7-oxo tautomeric form, with the acidic proton residing on N4 rather than on the exocyclic oxygen [1]. This contrasts with the 5,7-dimethyl analog (CAS 256348-41-1), which has no tautomerizable proton at position 7 and exists as a single, fixed aromatic species [2]. The 4H-7-oxo tautomer of the target compound presents a distinct hydrogen-bonding face (N4–H donor paired with a C7=O acceptor) that is absent in the dimethyl analog, directly impacting target–ligand recognition geometry in biological systems.

Tautomerism Molecular recognition Structural biology

Metal-Coordination Versatility: The 7-Hydroxy-5-methyl Core Coordinates Ru(II) via Triazole N, with the 2-Acetic Acid Providing an Auxiliary Chelation Site

The 7-hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine core (HmtpO, the ligand substructure of the target compound) has been structurally characterized as an N-coordinated ligand to ruthenium(II) through a nitrogen atom of the triazole ring [1]. The target compound appends a 2-acetic acid group to this core, adding a carboxylic acid chelation site (pKₐ ~3–5) that enables either monodentate or bidentate metal coordination. In contrast, the 5,7-dimethyl analog (CAS 256348-41-1) lacks both the exocyclic oxygen donor and the tautomeric N4–H, reducing its denticity and donor-atom versatility [2].

Coordination chemistry Metal complexes Ligand design

Polar Surface Area and Solubility: PSA of 76.7–100.6 Ų Distinguishes the Target from Lower-PSA Dimethyl and Unsubstituted Analogs

The target compound has a computed polar surface area (PSA) of 76.7 Ų (ChemDiv) to 100.6 Ų (Molbase), reflecting the combined contribution of the carboxylic acid and 7-hydroxy/7-oxo functionalities . The predicted aqueous solubility (logSw = −0.4742, corresponding to ~0.34 g·L⁻¹ or ~1.6 mM) places it in a moderately soluble range, whereas the parent unsubstituted analog ([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid (CAS 716362-08-2), with only a single carboxylic acid polar group and lacking the 7-OH and 5-CH₃ substituents, is expected to exhibit both lower PSA and different solubility behavior . PSA values above 75 Ų are generally associated with reduced passive membrane permeability, directly impacting cell-based assay design.

Polar surface area Aqueous solubility Bioavailability

Synthetic Versatility: Free Carboxylic Acid at Position 2 Enables Direct Amide Coupling, a Functional Handle Absent in Core-Only Scaffolds

The target compound bears a free –CH₂COOH group at the triazole 2-position, providing a reactive handle for direct amide bond formation, esterification, or reduction without requiring pre-functionalization of the heterocyclic core . This contrasts with 7-hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine (CAS 2503-56-2), the core scaffold lacking the acetic acid side chain, which requires additional synthetic steps to introduce a functionalizable tether . Among the 2-acetic acid analogs, the target compound is further differentiated by the concurrent presence of the 7-OH group, which provides orthogonal reactivity (O-acylation, O-alkylation) that the 5,7-dimethyl analog (CAS 256348-41-1) cannot offer.

Synthetic chemistry Building block Amide coupling

Optimal Research & Industrial Use Cases for (7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid (CAS 99951-00-5)


Dihydroorotate Dehydrogenase (DHODH) and Antimalarial SAR Programs Requiring a 7-Oxo-Containing Building Block

The 7-hydroxy-5-methyl-triazolopyrimidine core is a documented precursor for triazolopyrimidine-based DHODH inhibitors with potent activity against Plasmodium falciparum . CAS 99951-00-5 provides this core pre-equipped with a 2-acetic acid linker, enabling direct amide coupling to generate focused libraries for antimalarial SAR without requiring separate linker installation. The 7-oxo tautomeric form mimics the hypoxanthine nucleobase, a key recognition element exploited in DHODH inhibitor design, and the low logP (−0.84) supports aqueous solubility under physiological assay conditions .

Metal-Organic Ligand Design Leveraging the 7-Oxo/2-Carboxylate Dual Chelation Motif

The HmtpO core coordinates transition metals (Ru, Rh, Pd, Pt) through the triazole N3/N4 region, and the appended 2-acetic acid provides a pH-switchable carboxylate chelation site . This dual-donor architecture enables the construction of heteroleptic metal complexes with tunable geometry—monodentate N-coordination at low pH vs. N,O-chelation upon carboxylate deprotonation—for applications in bioinorganic chemistry and metallodrug discovery. The 5,7-dimethyl analog lacks the exocyclic oxygen donor and cannot replicate this coordination versatility .

Heterocycle Diversification and Parallel Library Synthesis with Orthogonal Reactive Handles

The target compound's three orthogonal reactive sites—free carboxylic acid (amide coupling, esterification), 7-OH group (O-alkylation, O-acylation), and triazole NH/N (N-alkylation, metal complexation)—enable rapid, protecting-group-minimal parallel library synthesis . At MW 208.17 and ≥95% purity, the compound is directly usable in automated synthesis platforms for generating diverse triazolopyrimidine collections, a workflow that simpler analogs (e.g., CAS 2503-56-2, which requires pre-functionalization) or non-hydroxylated analogs (e.g., CAS 256348-41-1, lacking the O-functionalization site) cannot support with equal efficiency.

Biochemical Assays Requiring Controlled Hydrogen-Bond Donor Topology and Moderate Aqueous Solubility

With two hydrogen-bond donors (COOH + 7-OH/oxo N4–H), a PSA of 76.7–100.6 Ų, and predicted aqueous solubility of ~1.6 mM, CAS 99951-00-5 is well-suited for biochemical (cell-free) target engagement assays where specific H-bond donor topology is critical for binding . The compound's low logD₇.₄ (−4.224) minimizes non-specific hydrophobic aggregation—a common source of false positives in high-throughput screening—making it a superior choice over the more lipophilic 5,7-dimethyl analog (logP +0.40) for assay formats sensitive to compound aggregation .

Quote Request

Request a Quote for (7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.